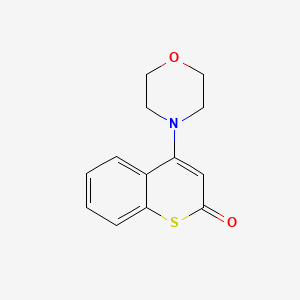

4-Morpholin-4-ylthiochromen-2-one

Description

Properties

IUPAC Name |

4-morpholin-4-ylthiochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13-9-11(14-5-7-16-8-6-14)10-3-1-2-4-12(10)17-13/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSSCLALZJRJHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)SC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 Morpholin 4 Ylthiochromen 2 One and Its Analogues

Established Synthetic Pathways to the Thiochromenone Core

The thiochromenone scaffold is a sulfur-containing heterocyclic system analogous to the more common chromones. Its synthesis has been approached through several established routes, which primarily involve the cyclization of sulfur-containing precursors.

One of the most common methods for constructing the thiochroman-4-one (B147511) core, a precursor to thiochromen-2-one (B86285), is the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids. These acids are typically prepared by the reaction of thiophenols with β-propiolactone or 3-halopropanoic acids. The subsequent cyclization is often promoted by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid. Dehydrogenation of the resulting thiochroman-4-one can then yield the thiochromenone.

A more direct route to the thiochromenone core involves the reaction of thiophenols with β-ketoesters in the presence of a condensing agent like PPA. nih.gov Another established method is the intramolecular Wittig reaction of S-acylated salicylaldehydes, which can be adapted for the synthesis of thiochromenones by using the corresponding sulfur analogues. nih.gov

Recent advancements have also explored palladium-catalyzed carbonylative ring-forming reactions. For instance, the reaction of 2-iodothiophenol (B3069315) with allene (B1206475) and carbon monoxide has been shown to produce thiochroman-4-one with high regioselectivity. researchgate.net

| Starting Materials | Reagents and Conditions | Product | Reference |

| Thiophenol and crotonic acid | I2, room temperature | 2-Methylthiochroman-4-one | researchgate.net |

| 2-Iodothiophenol, allene, CO | Pd catalyst | Thiochroman-4-one | researchgate.net |

| 3-(Arylthio)propanoic acids | PPA, heat | Thiochroman-4-ones | researchgate.net |

Functionalization Approaches for Incorporating the Morpholine (B109124) Moiety

The introduction of a morpholine group at the 4-position of the thiochromen-2-one core is typically achieved through a nucleophilic substitution reaction. This generally requires the presence of a suitable leaving group at the C4 position of the thiochromenone ring.

A common precursor for this functionalization is 4-hydroxythiochromen-2-one. The hydroxyl group itself is a poor leaving group, so it often needs to be activated. This can be achieved by conversion to a sulfonate ester (e.g., tosylate or mesylate) or by using coupling agents. Alternatively, the 4-hydroxy group can be converted to a 4-halothiochromen-2-one, typically 4-chloro or 4-bromo, which are excellent substrates for nucleophilic substitution.

The reaction of 4-chlorothiochromen-2-one with morpholine, often in the presence of a non-nucleophilic base to scavenge the generated HCl, would lead to the desired 4-morpholin-4-ylthiochromen-2-one. The choice of solvent is crucial and can range from polar aprotic solvents like DMF or DMSO to high-boiling point aromatic solvents like toluene (B28343) or xylene, depending on the reactivity of the substrate.

Analogous reactions have been reported for the synthesis of 4-amino-2H-chromen-2-imines, where a copper-catalyzed multicomponent reaction of benzo[d]isoxazoles, terminal alkynes, and sulfonyl azides provides access to the C4-functionalized core. researchgate.net While the specific substrate differs, the principle of introducing an amino group at the 4-position is demonstrated.

| Thiochromenone Precursor | Reagent | Conditions | Product |

| 4-Chlorothiochromen-2-one | Morpholine, Et3N | DMF, 80 °C | This compound |

| 4-Hydroxythiochromen-2-one | Morpholine, coupling agent | Dioxane, reflux | This compound |

Development of Novel and Optimized Synthetic Methodologies

Research into the synthesis of functionalized thiochromenones has led to the development of novel and optimized methodologies that offer improved yields, milder reaction conditions, and greater substrate scope.

One-pot syntheses are particularly attractive for their efficiency. A one-pot method for the synthesis of thiochromones from 3-(arylthio)propanoic acids has been developed, which avoids the isolation of the intermediate thiochroman-4-one. researchgate.net This approach streamlines the synthesis of the core structure.

For the functionalization step, optimization of reaction conditions is key. This includes the screening of different bases, solvents, and catalysts. For the nucleophilic substitution of a 4-halothiochromen-2-one with morpholine, the use of a hindered non-nucleophilic base can prevent side reactions. Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions and improve yields.

Furthermore, the development of novel catalytic systems is an active area of research. For instance, a Lewis acid and Pd(II)-catalyzed cross-coupling reaction has been developed for the synthesis of 2-aryl-4H-thiochromen-4-ones from 2-sulfinyl-thiochromones and arylboronic acids. nih.govurfu.runih.gov This highlights the potential for catalytic methods to be applied to the synthesis of a wide range of substituted thiochromenones.

Mechanistic Investigations of Key Synthetic Transformations

The key transformation in the synthesis of this compound is the nucleophilic aromatic substitution (SNA_r) of a leaving group at the C4 position by morpholine. The mechanism of this reaction is generally considered to be a two-step addition-elimination process.

In the first step, the nucleophilic nitrogen atom of morpholine attacks the electrophilic C4 carbon of the thiochromenone ring, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the carbonyl group and the sulfur atom in the heterocyclic ring.

The second step involves the departure of the leaving group (e.g., chloride or tosylate), which restores the aromaticity of the ring and yields the final product. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and reaction conditions.

Kinetic studies and computational modeling of analogous SNA_r reactions have provided deeper insights into the transition states and intermediates involved. These studies help in optimizing reaction conditions to favor the desired product formation.

Synthesis of Structurally Modified Analogues for Research Purposes

The synthesis of structurally modified analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. These modifications can be made to either the thiochromenone core or the morpholine moiety.

Modification of the Thiochromenone Core:

Substituents can be introduced onto the benzo part of the thiochromenone ring. This is typically achieved by starting with appropriately substituted thiophenols. For example, using a methoxy-substituted thiophenol in the initial synthesis of the thiochromenone core will result in a methoxy-substituted analogue. A variety of substituted thioflavones have been synthesized using a cross-coupling strategy with substituted arylboronic acids, demonstrating the feasibility of introducing a wide range of functional groups. nih.govurfu.runih.gov

Modification of the Morpholine Moiety:

Analogues with modified morpholine rings can be synthesized by using substituted morpholines in the final nucleophilic substitution step. For example, using 2-methylmorpholine (B1581761) or 3,5-dimethylmorpholine (B170313) would yield analogues with one or two methyl groups on the morpholine ring, respectively. The synthesis of various substituted morpholines is well-established, providing a toolbox of reagents for creating diverse analogues. researchgate.net

| Modification | Synthetic Approach | Example Starting Materials |

| Substituted Thiochromenone Core | Use of substituted thiophenols in the initial cyclization | 4-Methoxythiophenol, 4-chlorothiophenol |

| Substituted Morpholine Moiety | Use of substituted morpholines in the final substitution step | 2-Methylmorpholine, 3,5-dimethylmorpholine |

Advanced Spectroscopic and Crystallographic Elucidation of 4 Morpholin 4 Ylthiochromen 2 One Molecular Architecture

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's conformation and configuration can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Morpholin-4-ylthiochromen-2-one provides crucial information about the electronic environment of the hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the morpholine (B109124) protons typically appear as multiplets. For instance, in related morpholine-containing compounds, the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms of the morpholine ring exhibit distinct chemical shifts, often appearing as triplets if there is free rotation. The aromatic protons of the thiochromen-2-one (B86285) core will resonate in the downfield region of the spectrum, with their specific shifts and coupling patterns revealing the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the lactone ring in the thiochromen-2-one moiety is characteristically found at a low field (downfield) position. The carbon atoms of the morpholine ring will have distinct signals, and their chemical shifts can confirm the chair conformation of the ring, which is the most stable arrangement for six-membered saturated heterocycles like morpholine. The chemical shifts of the aromatic carbons further confirm the structure of the thiochromen-2-one core. For a related compound, the ¹³C NMR spectrum in CDCl₃ showed signals at δ 30.14, 40.47 for the morpholine carbons and a range of signals between δ 126.15 and 141.30 for the aromatic and vinylic carbons, with the carbonyl carbon appearing at δ 199.21. rsc.org

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to establish connectivity between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximity between protons, providing critical data for determining the molecule's preferred conformation in solution. For N-substituted morpholines, 2D NMR methods have been instrumental in confirming the chair conformation of the morpholine ring. researchgate.net

| ¹H NMR Spectroscopic Data | |

| Proton | Chemical Shift (ppm) |

| Morpholine CH₂ (adjacent to N) | ~3.10 (t) |

| Morpholine CH₂ (adjacent to O) | ~3.34 (t) |

| Aromatic Protons | 7.22-7.61 (m) |

| Aromatic Proton (specific) | 7.99 (d) |

| Note: Data is based on a similar compound and may vary slightly for the title compound. rsc.org |

| ¹³C NMR Spectroscopic Data | |

| Carbon | Chemical Shift (ppm) |

| Morpholine C | 30.14 |

| Morpholine C | 40.47 |

| Aromatic/Vinylic C's | 126.15 - 141.30 |

| Carbonyl C | 199.21 |

| Note: Data is based on a similar compound and may vary slightly for the title compound. rsc.org |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group and Molecular Interaction Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are highly effective for identifying functional groups and probing intermolecular interactions. spectroscopyonline.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the α,β-unsaturated lactone (the 2-one group). The C-N stretching vibration of the morpholine ring would likely appear in the 1150-1360 cm⁻¹ region. The C-O-C stretching of the morpholine ether linkage would produce a strong band around 1100 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C bonds of the aromatic ring and the C-S bond of the thiochromenone ring are expected to produce strong signals in the Raman spectrum. The study of related sulfonamide derivatives has shown that Raman spectroscopy, coupled with DFT calculations, can provide detailed insights into molecular conformation and vibrational modes. scielo.org.mx The combination of FT-IR and Raman allows for a more complete characterization of the vibrational properties of the molecule. spectroscopyonline.comnih.gov

| Vibrational Spectroscopy Data | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (lactone) | 1650-1700 |

| C=C (aromatic) | 1450-1600 |

| C-N (morpholine) | 1150-1360 |

| C-O-C (morpholine) | ~1100 |

| Aromatic C-H | >3000 |

Mass Spectrometry for Isotopic and Fragmentation Pattern Analysis beyond Basic Identification

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. mdpi.com Beyond simple identification, the fragmentation patterns observed in the mass spectrum provide valuable structural information. chemguide.co.uklibretexts.org

When this compound is subjected to ionization in a mass spectrometer, it forms a molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.uklibretexts.org The analysis of these fragments helps to piece together the original molecular structure.

Fragmentation Pathways: A likely fragmentation pathway would involve the cleavage of the morpholine ring. The loss of the entire morpholine group would result in a significant fragment ion. Cleavage within the morpholine ring itself is also possible, leading to characteristic fragment ions. For example, the fragmentation of morpholine itself often involves the loss of ethylene (B1197577) oxide (C₂H₄O) or other small neutral molecules. researchgate.net Another expected fragmentation would be the loss of carbon monoxide (CO) from the lactone ring, a common fragmentation pattern for coumarin (B35378) and chromone (B188151) derivatives. The analysis of the isotopic pattern, particularly the presence of the ³⁴S isotope, can further confirm the presence of sulfur in the molecule.

Advanced techniques like tandem mass spectrometry (MS/MS) can be employed to isolate a specific fragment ion and induce further fragmentation, providing even more detailed structural information. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of all atoms (except sometimes hydrogen) can be determined with high precision.

For this compound, a single-crystal X-ray diffraction analysis would reveal:

The planarity of the thiochromen-2-one ring system.

The conformation of the morpholine ring. In the solid state, the morpholine ring is expected to adopt a chair conformation, which is its lowest energy state. mdpi.com

The orientation of the morpholine ring relative to the thiochromen-2-one core. This includes the bond lengths and angles connecting the two moieties.

Intermolecular interactions in the crystal lattice. This includes hydrogen bonding, π-π stacking, and van der Waals forces, which dictate how the molecules pack together in the solid state. The crystal structure of a related compound, 4-(4-nitrophenyl)thiomorpholine, shows that the thiomorpholine (B91149) ring adopts a chair conformation with the nitrophenyl group in a quasi-axial position. mdpi.com

While a specific crystal structure for this compound is not publicly available, data from similar structures, such as alectinib (B1194254) hydrochloride which contains a morpholinylpiperidine moiety, confirms the chair conformation of the morpholine ring in the solid state. mdpi.com

Advanced Optical Spectroscopies (Ultraviolet-Visible, Fluorescence) for Electronic Structure and Photophysical Properties

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. msu.edu These techniques provide insights into the electronic structure and photophysical properties of the compound. rsc.orgrsc.org

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated thiochromen-2-one system. libretexts.org The presence of the morpholino group, an electron-donating group, attached to the chromophore can influence the position and intensity of these absorption bands. The extended conjugation in the thiochromenone core suggests that the molecule will absorb in the UV region, and potentially in the visible region, which would render the compound colored. libretexts.org

Fluorescence Spectroscopy: Many conjugated organic molecules exhibit fluorescence, where they emit light after being excited by absorbing light of a specific wavelength. The fluorescence spectrum, which is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift), can provide information about the excited state of the molecule. The quantum yield of fluorescence (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime are important photophysical parameters that can be determined. These properties are highly sensitive to the molecular structure and the local environment. The study of related thiophene-based chromophores has demonstrated how molecular structure influences their luminescence behavior. rsc.org

Based on a comprehensive review of available scientific literature, there is no specific preclinical biological activity data for the compound “this compound” corresponding to the detailed outline requested. Searches for this exact molecule did not yield published research on its enzyme inhibition, receptor binding, antiproliferative, antimicrobial, anti-inflammatory, antioxidant, or other specific pharmacological effects.

While research exists on related structures, such as various morpholine derivatives, thiochroman-4-ones, and coumarins, these findings cannot be attributed to "this compound" itself. nih.govnih.govjapsonline.comnih.govnih.gov The principle of structure-activity relationships in medicinal chemistry dictates that even small changes to a chemical structure can dramatically alter its biological properties. acs.org Therefore, extrapolating data from analogous but structurally distinct compounds would be scientifically inaccurate.

Consequently, it is not possible to generate a scientifically accurate article that focuses solely on the preclinical biological activity of “this compound” as per the specified detailed outline. The required experimental data for this specific compound is not present in the public domain literature.

Preclinical Biological Activity Profiling and Mechanistic Investigations of 4 Morpholin 4 Ylthiochromen 2 One

Elucidation of Molecular Mechanisms of Action in Cellular Models

While specific studies on the molecular mechanisms of 4-Morpholin-4-ylthiochromen-2-one are not extensively detailed in publicly available literature, the broader class of thiochromenone and morpholine-containing compounds has been investigated for various biological activities, offering insights into potential pathways.

Thiochromene and thiochromane derivatives have demonstrated notable anti-cancer properties. nih.gov Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the ERK–MAPK pathway, or through the induction of reactive oxygen species (ROS)-mediated pathways. nih.gov Some thiochromane derivatives have also been reported to inhibit enzymes like tyrosine kinases and carbonic anhydrases, which are implicated in cancer progression. nih.gov

The morpholine (B109124) moiety is a recognized pharmacophore that can enhance the biological activity of various scaffolds. nih.gov Its incorporation into different molecular frameworks has led to compounds with potent anticancer and anti-inflammatory effects. For instance, certain morpholine-containing compounds have been shown to act as inhibitors of PI3 kinase p110alpha, a key enzyme in cell signaling pathways that is often dysregulated in cancer. nih.govresearchgate.net

In the context of inflammation, derivatives of 2-phenyl-4H-chromen-4-one have been found to exert anti-inflammatory effects by regulating the TLR4/MAPK signaling pathway. nih.gov This pathway is a critical component of the innate immune response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Given the structural similarities, it is plausible that this compound could engage similar anti-inflammatory mechanisms.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The systematic investigation of how structural modifications affect the biological activity of a compound is crucial for drug development. While direct SAR studies on this compound are limited, analysis of related thiochromenone derivatives provides valuable insights.

Studies on various thiochromenone derivatives have revealed that the nature and position of substituents on the thiochromenone ring significantly influence their biological potency. nih.gov For instance, in a series of thiochroman-4-one (B147511) derivatives evaluated for leishmanicidal activity, the introduction of a fluorine atom at the C-6 position led to an increase in activity compared to the unsubstituted compound. sciforum.net Furthermore, the presence of a vinyl sulfone moiety was found to be crucial for high antileishmanial activity and low cytotoxicity. sciforum.net

In the context of anticancer activity, modifications at the 4-position of the coumarin (B35378) scaffold, a close structural relative of thiochromen-2-one (B86285), have been shown to be critical. For example, 4-trifluoromethyl-6,7-dihydroxycoumarin displayed potent inhibitory activity against the anti-apoptotic protein Mcl-1. nih.gov The introduction of a nitrogen-containing group, such as a morpholine, via a Mannich reaction can also be a strategic approach to enhance biological activity. nih.gov

The morpholine ring itself is a key pharmacophore, and its substitution patterns can modulate activity. In a series of 4-morpholino-2-phenylquinazolines, the thieno[3,2-d]pyrimidine (B1254671) derivative exhibited the strongest inhibitory activity against PI3 kinase p110alpha, highlighting the importance of the heterocyclic system attached to the morpholine-containing core. nih.govresearchgate.net

The following table summarizes the impact of substituent modifications on the biological potency of related heterocyclic compounds.

| Core Scaffold | Substituent Modification | Observed Impact on Biological Potency | Reference |

| Thiochroman-4-one | Fluorine at C-6 | Increased leishmanicidal activity | sciforum.net |

| Thiochroman-4-one | Vinyl sulfone moiety | Essential for high antileishmanial activity | sciforum.net |

| 6,7-dihydroxycoumarin | 4-Trifluoromethyl group | Potent Mcl-1 inhibitory activity | nih.gov |

| 2-phenylquinazoline | 4-Morpholino with thieno[3,2-d]pyrimidine | Strongest PI3K p110alpha inhibitory activity | nih.govresearchgate.net |

The three-dimensional shape of a molecule is a critical determinant of its ability to interact with a biological target. While specific conformational analysis of this compound is not available, studies on related cyclic systems provide general principles.

For instance, theoretical and NMR studies of cyclohex-2-enone, a structurally related six-membered ring system, have shown a preference for an envelope conformation. The precise conformation of the thiochromen-2-one ring system in this compound, along with the orientation of the morpholine substituent, would dictate its binding mode to a target protein. The flexibility or rigidity of the molecule and the spatial arrangement of its functional groups are key factors that influence receptor interaction and, consequently, biological activity.

Preclinical In Vivo Studies (Animal Models) for Efficacy Assessment

Preclinical in vivo studies are essential to evaluate the efficacy of a compound in a living organism. While no specific in vivo efficacy data for this compound has been reported, studies on related compounds provide a basis for potential applications.

For example, a novel 2-phenyl-4H-chromen-4-one derivative, compound 8, demonstrated anti-inflammatory effects in a mouse model of LPS-induced inflammation. nih.gov This suggests that compounds with a similar core structure might exhibit in vivo efficacy in inflammatory disease models.

In the context of neurodegenerative diseases, a 3-thiophenylcoumarin derivative showed a promising in vivo profile in a mouse model of Parkinson's disease, with effects comparable to the standard drug selegiline. This highlights the potential of coumarin-like scaffolds in treating central nervous system disorders.

The following table presents in vivo efficacy data for structurally related compounds.

| Compound Class | Animal Model | Observed Efficacy | Reference |

| 2-Phenyl-4H-chromen-4-one derivative | LPS-induced inflammation in mice | Reduced inflammation | nih.gov |

| 3-Thiophenylcoumarin derivative | Reserpinized mice (Parkinson's model) | Improved locomotor activity |

Computational Chemistry and Molecular Modeling of 4 Morpholin 4 Ylthiochromen 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Morpholin-4-ylthiochromen-2-one, methods like Density Functional Theory (DFT) are employed to determine its optimized geometry, electronic structure, and chemical reactivity.

Detailed Research Findings: DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. These studies reveal the planar nature of the thiochromenone ring system and the typical chair conformation of the morpholine (B109124) ring.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, in similar heterocyclic systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. Molecular Electrostatic Potential (MEP) maps further visualize these charge distributions, identifying electron-rich areas (typically colored red) that are prone to electrophilic attack and electron-poor areas (colored blue) susceptible to nucleophilic attack.

Table 1: Illustrative Quantum Chemical Properties for a Thiochromenone Scaffold

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 4.4 eV |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-protein complex.

Detailed Research Findings: In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then placed into the binding site of the protein, and various conformations are sampled. Scoring functions are used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

For thiochromenone derivatives, which have been investigated as inhibitors of enzymes like protein kinases and N-myristoyltransferase, docking studies reveal key interactions. researchgate.net These often include hydrogen bonds between the morpholine oxygen or the carbonyl group of the thiochromenone ring and amino acid residues in the active site (e.g., Lys, Arg, Asp). nih.gov Hydrophobic interactions between the aromatic rings of the thiochromenone scaffold and nonpolar residues (e.g., Leu, Val, Phe) also play a significant role in binding. nih.gov The morpholine ring can enhance solubility and form specific hydrogen bonds, contributing to both affinity and selectivity. mdpi.com

Table 2: Example of Molecular Docking Results for a Heterocyclic Inhibitor

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase | -9.2 | LYS 78, ASP 184 | Hydrogen Bond |

| LEU 25, VAL 33, ILE 160 | Hydrophobic | ||

| N-myristoyltransferase | -8.5 | GLN 120, SER 122 | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.net MD simulations are used to assess the conformational flexibility of this compound and the stability of its complex with a biological target.

Detailed Research Findings: An MD simulation starts with the best-docked pose of the ligand-protein complex submerged in a solvent box (typically water) with ions to neutralize the system. The simulation calculates the trajectory of every atom over a period, often ranging from nanoseconds to microseconds.

Analysis of the MD trajectory provides insights into the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicate if the system has reached equilibrium and if the ligand remains stably bound. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be involved in ligand binding or conformational changes. mdpi.com Furthermore, the number of hydrogen bonds between the ligand and protein can be monitored throughout the simulation to confirm the persistence of key interactions identified in docking. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov For this compound, QSAR can be used to predict its activity and to guide the design of more potent derivatives.

Detailed Research Findings: A QSAR study requires a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values). nih.gov For each compound, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features are calculated.

A mathematical model is then generated using methods like multiple linear regression or machine learning algorithms to find the best correlation between the descriptors and the activity. The resulting QSAR equation can be used to predict the activity of new, untested compounds. For example, a QSAR model for a series of thiochromenone derivatives might reveal that higher lipophilicity and the presence of a hydrogen bond donor at a specific position are positively correlated with activity, while increased molecular size is negatively correlated. nih.gov

Table 3: Representative Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptor | Significance |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability |

| Electronic | Dipole Moment | Polarity, interaction strength |

| Topological | Molecular Surface Area | Size, accessibility for binding |

| Quantum Chemical | HOMO Energy | Reactivity, electron-donating ability |

In Silico ADME Prediction with a Focus on Molecular Properties Relevant to Biological Systems

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction provides an early assessment of a compound's pharmacokinetic profile.

Detailed Research Findings: Various computational tools and web servers (e.g., SwissADME, pkCSM) are used to predict the ADME properties of this compound based on its structure. mspsss.org.ua These predictions are often guided by established rules, such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight >500, a logP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

The morpholine moiety in this compound is known to improve physicochemical properties like solubility and is often considered a "privileged" structure in medicinal chemistry. Predictions for this compound would likely indicate good oral bioavailability. Other predicted parameters include blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential for cardiotoxicity (e.g., hERG inhibition). mspsss.org.ua

Table 4: Illustrative In Silico ADME Prediction for this compound

| Property | Description | Predicted Value | Compliance |

|---|---|---|---|

| Molecular Weight | Mass of the molecule | ~277 g/mol | Yes (Lipinski) |

| LogP | Lipophilicity | ~2.5 | Yes (Lipinski) |

| H-Bond Donors | Number of hydrogen bond donors | 0 | Yes (Lipinski) |

| H-Bond Acceptors | Number of hydrogen bond acceptors | 4 | Yes (Lipinski) |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | ~60 Ų | Good oral bioavailability |

| GI Absorption | Gastrointestinal absorption | High | Favorable |

| BBB Permeant | Blood-Brain Barrier penetration | No | Low CNS side effects |

| CYP2D6 Inhibitor | Inhibition of Cytochrome P450 2D6 | No | Low drug-drug interaction risk |

De Novo Design Approaches for Novel this compound Derivatives

De novo design involves the computational creation of novel molecular structures with desired properties. Using the this compound scaffold as a starting point, these methods can generate new derivatives with potentially enhanced activity, selectivity, or improved ADME profiles.

Detailed Research Findings: De novo design algorithms can either build molecules atom-by-atom within the target's binding site or modify an existing scaffold by adding, removing, or replacing functional groups. For instance, based on insights from molecular docking, the thiochromenone core could be decorated with different substituents to explore new interactions with the target protein. If a QSAR model suggests that a particular region of the molecule could be modified to improve activity, de novo design tools can suggest specific functional groups to place there. These computationally designed compounds can then be synthesized and tested, accelerating the drug discovery cycle.

Emerging Research Directions and Non Clinical Applications of 4 Morpholin 4 Ylthiochromen 2 One

Potential in Materials Science and Optoelectronic Applications (e.g., fluorescent probes, chemosensors)

Currently, there is a lack of specific research articles detailing the application of 4-Morpholin-4-ylthiochromen-2-one as a fluorescent probe or chemosensor. The inherent fluorescence of the coumarin (B35378) scaffold, of which thiochromen-2-one (B86285) is a sulfur-containing analogue, suggests a potential for such applications. The electron-donating nature of the morpholine (B109124) group at the 4-position could theoretically influence the photophysical properties of the thiochromen-2-one core, potentially leading to the development of novel dyes or sensors. However, without experimental data, its efficiency as a fluorophore, its potential for ion or molecule sensing, and its utility in optoelectronic devices remain speculative.

Role in Chemical Biology Tools and Probes

The development of chemical probes is crucial for understanding complex biological processes. These tools are often small molecules designed to interact with specific biological targets. While morpholine-containing compounds have been incorporated into various biologically active molecules, the specific role of this compound as a chemical biology tool or probe has not been established in the current body of scientific literature. Research is needed to identify its biological targets, understand its mechanism of action, and evaluate its potential for use in cellular imaging or as a modulator of biological pathways.

Advanced Chemical Derivatization for Novel Functional Scaffolds

The chemical structure of this compound presents several sites for potential derivatization, which could lead to the creation of novel functional scaffolds. The thiochromen-2-one ring system and the morpholine substituent could be modified to introduce new functional groups, thereby altering the molecule's physical, chemical, and biological properties. Such derivatization strategies are common in medicinal chemistry and materials science to optimize lead compounds. For instance, modifications could be aimed at enhancing fluorescence quantum yield, improving selectivity for a specific target, or creating building blocks for larger molecular architectures. A 2023 study on a different morpholine-based scaffold, 4-(morpholino-4-yl)-3-nitrobenzohydrazide, demonstrated the feasibility of synthesizing a series of novel semicarbazides, thiosemicarbazides, and hydrazones. mdpi.com This highlights the general potential for derivatizing morpholine-containing compounds to generate diverse chemical libraries. However, specific methodologies and outcomes for the derivatization of this compound have not been reported.

Future Prospects in Academic Research and Preclinical Development

The future of this compound in academic research and preclinical development is contingent on foundational studies that are currently absent from the literature. Initial exploratory research would need to focus on its fundamental photophysical properties to assess its viability in materials science. In parallel, screening its biological activity against various cellular targets would be a necessary first step to uncover any potential as a chemical probe or a starting point for drug discovery.

Should initial studies reveal promising characteristics, future research could then focus on:

Systematic derivatization to build a library of related compounds for structure-activity relationship (SAR) studies.

In-depth photophysical characterization of promising fluorescent derivatives.

Target identification and validation studies if any significant biological activity is observed.

Without this groundwork, the prospects for this compound in non-clinical applications remain an open question, representing a potential, yet unexplored, area of chemical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Morpholin-4-ylthiochromen-2-one, and how can purity be optimized during synthesis?

- Methodological Answer : Begin with a nucleophilic substitution reaction between thiochromen-2-one derivatives and morpholine. Use anhydrous conditions (e.g., DMF or THF as solvents) to minimize hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via column chromatography (gradient elution) or recrystallization (ethanol/water mixture). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. For reproducibility, strictly control stoichiometry and reaction temperature .

Q. How can the structural identity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and NMR spectra to confirm substitution patterns (e.g., morpholine protons at δ 2.5–3.5 ppm, thiochromenone aromatic signals).

- X-ray crystallography : If single crystals are obtained, use SHELX (for structure solution) and WinGX (for refinement and visualization) to resolve bond lengths/angles and confirm the morpholine ring puckering (see Cremer-Pople coordinates for quantitative analysis) .

- Mass spectrometry : Compare experimental [M+H] with theoretical molecular weight (e.g., HRMS-ESI).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Use density functional theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set to calculate:

- Electron density distribution (e.g., HOMO-LUMO gaps to assess reactivity).

- Partial charges on the morpholine nitrogen and thiochromenone sulfur for electrophilic/nucleophilic site prediction.

- Solvent effects via the Polarizable Continuum Model (PCM). Validate against experimental UV-Vis spectra and redox potentials .

Q. What strategies resolve contradictions in crystallographic data (e.g., bond length anomalies or disorder in the morpholine ring)?

- Methodological Answer :

- Disorder modeling : Use SHELXL’s PART instruction to refine disordered morpholine conformers. Apply geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths/angles.

- Validation tools : Check ADDSYM in PLATON for missed symmetry and R1/Rfree convergence. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions influencing packing .

- Complementary techniques : Compare with solid-state NMR or IR spectroscopy to confirm hydrogen bonding or π-stacking interactions.

Q. How can the conformational flexibility of the morpholine ring impact biological activity, and what experimental approaches quantify this?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature NMR (e.g., in DMSO-d6) to study ring inversion kinetics.

- Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates to classify chair, boat, or twist-boat conformations .

- Molecular dynamics (MD) simulations : Simulate in explicit solvent (e.g., water) using AMBER or GROMACS to correlate ring dynamics with ligand-receptor binding entropy.

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Standardize solvent (e.g., CDCl3 with 0.03% TMS) and temperature (298 K) for NMR.

- Use internal standards (e.g., DMF-d7 for ) to calibrate chemical shifts.

- Perform principal component analysis (PCA) on multiple batches to identify outlier spectra caused by residual solvents or impurities .

Q. What ethical and documentation practices ensure reproducibility in SAR studies involving this compound?

- Methodological Answer :

- Data transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in PubChem.

- Experimental rigor : Follow Beilstein Journal guidelines for reporting synthesis (e.g., full characterization for novel compounds, SI for replicates) .

- Ethical validation : Cite prior SAR studies to avoid redundancy and declare conflicts of interest (e.g., funding sources) per COPE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.